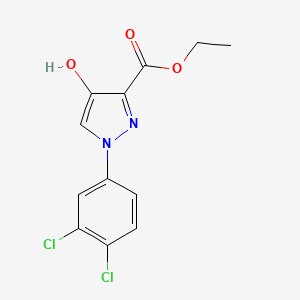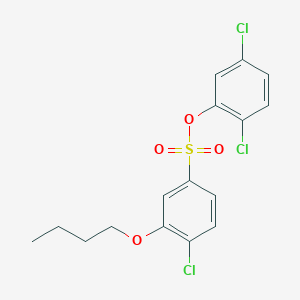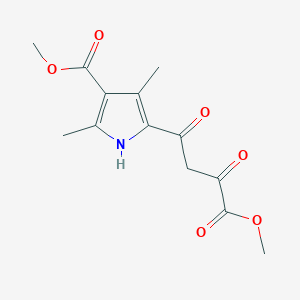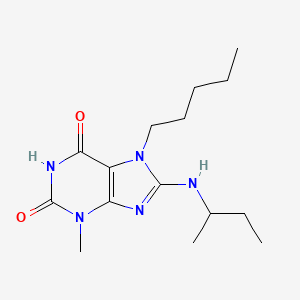![molecular formula C19H9Cl2F3N2O B2913045 2-(2,6-Dichlorophenoxy)-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile CAS No. 338964-61-7](/img/structure/B2913045.png)
2-(2,6-Dichlorophenoxy)-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile
カタログ番号 B2913045
CAS番号:
338964-61-7
分子量: 409.19
InChIキー: DNVJSIFKDVEPHS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-(2,6-Dichlorophenoxy)-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile” is a complex organic molecule. It contains several functional groups including a dichlorophenoxy group, a trifluoromethylphenyl group, and a pyridine ring with a carbonitrile group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The dichlorophenoxy and trifluoromethylphenyl groups would likely add significant steric bulk, while the pyridine ring and carbonitrile group would introduce polarity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of halogenated aromatic groups and a polar pyridine ring could impact properties like solubility, melting point, and reactivity .科学的研究の応用
Structural and Optical Properties
- Pyridine derivatives, including compounds similar to the chemical of interest, have been synthesized and characterized to understand their structural, thermal, and optical properties. These compounds exhibit monoclinic polycrystalline nature and can function as photosensors due to their specific optical energy gaps and diode characteristics (Zedan, El-Taweel, & El-Menyawy, 2020).
- The crystal structure of related pyridine derivatives has been determined, contributing to the mechanistic understanding of their reactions with unsaturated carbonyl compounds (Liu, Chen, Sun, & Wu, 2013).
- Studies on novel pyridine and fused pyridine derivatives reveal insights into their synthesis, molecular docking, and potential biological activities. These investigations provide a foundation for future research on their applications in various scientific fields (Flefel, El-Sofany, El-Shahat, Naqvi, & Assirey, 2018).
Chemical Reactivity and Applications
- The reactivity of certain pyridine carbonitriles with malononitrile and other reagents has been explored to synthesize a range of heterocyclic systems, which could have implications for drug design and material science (Ibrahim & El-Gohary, 2016).
- Another study focused on the synthesis of 6-Chloro-5-(trifluoroacetyl)pyridine-3-carbonitrile showcases its potential as a versatile intermediate for creating trifluoromethylated N-heterocycles, highlighting its significance in synthetic chemistry and pharmaceutical research (Channapur, Hall, Kessabi, Montgomery, & Shyadligeri, 2019).
作用機序
将来の方向性
特性
IUPAC Name |
2-(2,6-dichlorophenoxy)-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H9Cl2F3N2O/c20-15-5-2-6-16(21)17(15)27-18-12(9-25)7-13(10-26-18)11-3-1-4-14(8-11)19(22,23)24/h1-8,10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNVJSIFKDVEPHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=C(N=C2)OC3=C(C=CC=C3Cl)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H9Cl2F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,6-Dichlorophenoxy)-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
(4-Methylpyridin-2-yl)methanamine dihydrochloride
129768-95-2; 357287-88-8

![1-methyl-1H-benzo[d]imidazol-5-yl 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetate](/img/structure/B2912962.png)
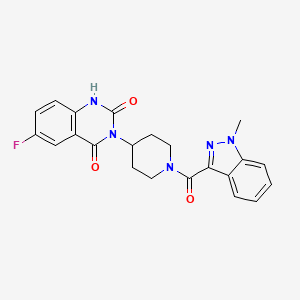
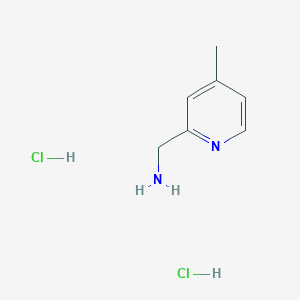

![4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-cyclopentylbenzamide](/img/structure/B2912970.png)


![N-[[(2R)-1-Phenylpyrrolidin-2-yl]methyl]prop-2-enamide](/img/structure/B2912973.png)
